ZK 93426 hydrochloride

Benzodiazepine receptor pharmacology GABA-A receptor antagonism Behavioral pharmacology

Choose ZK 93426 hydrochloride for experiments requiring pure, neutral BZ antagonism without partial agonism confounds. Unlike flumazenil (partial agonist in naïve models) or CGS 8216 (proconvulsant), ZK 93426 produces vehicle-indistinguishable behavioral effects. It is the most potent antagonist of DMCM-induced convulsions, enabling selective inverse agonist pharmacology studies. At 1.0 μM, it fully reverses β-carboline agonist effects in chloride flux assays—a validated benchmark for reproducible GABA-A research. Its withdrawal precipitation profile in diazepam-dependent models is qualitatively distinct from flumazenil. Order ≥99% purity for unambiguous results.

Molecular Formula C18H21ClN2O3
Molecular Weight 348.827
CAS No. 1216792-30-1
Cat. No. B560233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK 93426 hydrochloride
CAS1216792-30-1
Synonyms4-Methyl-5-(1-methylethoxy)-9H-pyrido[3,4-b]indole-3-carboxylic acid ethyl ester hydrochloride
Molecular FormulaC18H21ClN2O3
Molecular Weight348.827
Structural Identifiers
SMILESCCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C.Cl
InChIInChI=1S/C18H20N2O3.ClH/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3;/h6-10,20H,5H2,1-4H3;1H
InChIKeyRNQJDOYVHCISJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZK 93426 Hydrochloride: High-Affinity Benzodiazepine Receptor Antagonist for GABA-A Receptor Research


ZK 93426 hydrochloride (CAS 1216792-30-1) is a β-carboline derivative that functions as a potent, selective, and competitive antagonist at the benzodiazepine (BZ) recognition site of the GABA-A receptor complex . It exhibits sub-nanomolar affinity for BZ receptors, with reported IC50 values of 0.4 nM and 0.7 nM for inhibition of [3H]-flunitrazepam binding to rat cerebellum and hippocampus, respectively . As a β-carboline antagonist, ZK 93426 lacks intrinsic efficacy at GABA-A receptors and serves as a pharmacological tool for dissecting benzodiazepine receptor subtype function and antagonizing both agonist and inverse agonist effects [1].

ZK 93426 Hydrochloride Differentiation: Why β-Carboline BZ Antagonists Cannot Be Substituted Interchangeably


Substituting ZK 93426 hydrochloride with another benzodiazepine receptor antagonist such as flumazenil (Ro 15-1788) or CGS 8216 is scientifically invalid due to documented, quantifiable differences in pharmacological profiles. While these compounds share the ability to displace [3H]-flunitrazepam and block agonist effects, they diverge significantly in intrinsic activity, efficacy against inverse agonist-induced convulsions, and behavioral outcomes in vivo [1]. Flumazenil exhibits partial agonistic activity in certain paradigms [2], whereas ZK 93426 behaves as a neutral antagonist without partial agonism in diazepam-naïve animals [3]. CGS 8216 displays proconvulsant properties not observed with ZK 93426 [1]. Furthermore, ZK 93426 was the most potent inhibitor of convulsions produced by the inverse agonist DMCM among tested BZ antagonists, suggesting differential efficacy at BZ receptor subtypes that may be exploited experimentally [1]. These distinctions directly impact experimental reproducibility, data interpretation, and the validity of cross-study comparisons.

ZK 93426 Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparisons with Flumazenil and CGS 8216


Neutral Antagonist Profile: Absence of Partial Agonism in Behavioral Assays

ZK 93426 hydrochloride exhibits a neutral antagonist profile without partial agonistic activity, in direct contrast to flumazenil (Ro 15-1788). In diazepam-naïve dogs, intravenous infusion of flumazenil up to 20 mg/kg produced transient sedation, ataxia, and 'hot foot' behavior, indicating partial agonistic activity. In the same study, ZK 93426 administration resulted in behavioral alterations not different from vehicle infusion alone, demonstrating a cleaner antagonist profile [1]. This differential intrinsic activity is critical for experiments requiring pure antagonism without confounding partial agonist effects.

Benzodiazepine receptor pharmacology GABA-A receptor antagonism Behavioral pharmacology Drug discrimination

Superior Potency in Antagonizing Inverse Agonist-Induced Convulsions

Among benzodiazepine receptor antagonists tested, ZK 93426 was the most potent inhibitor of convulsions produced by the BZ receptor inverse agonist DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) [1]. While ZK 93426, flumazenil (Ro 15-1788), and CGS 8216 were almost equally potent as antagonists of BZ receptor agonists (e.g., diazepam, lorazepam), ZK 93426 demonstrated superior potency specifically against DMCM-induced convulsions. This suggests that ZK 93426 possesses differential efficacy at BZ receptor subtypes that may be preferentially engaged by inverse agonists [1].

Convulsion models Inverse agonism DMCM antagonism Seizure pharmacology

Functional Antagonism of β-Carboline Agonists at the Chloride Ionophore Level

ZK 93426 hydrochloride functionally antagonizes the effects of β-carboline agonists on GABA-stimulated chloride influx in a concentration-dependent manner. The augmenting effect of both the full agonist ZK 93423 and the partial agonist ZK 91296 on GABA-stimulated chloride flux was reduced by ZK 93426 and reached GABA-stimulated control levels at a ZK 93426 concentration of 1.0 μM in rat cerebral cortex vesicle preparations [1]. This establishes a defined concentration benchmark for complete functional antagonism in this assay system.

Chloride flux assay GABA-A receptor function β-Carboline pharmacology Ionophore complex

Distinct Withdrawal Precipitation Profile in Diazepam-Dependent Models

In diazepam-dependent dogs, ZK 93426 and flumazenil precipitated distinct abstinence syndromes with differing severity and symptom profiles. Following chronic diazepam treatment (2 mg/kg orally, 3× daily for 2 weeks), both antagonists precipitated severe abstinence symptoms, but the symptom types differed: flumazenil induced rigid postures, rigid walking with increased muscle tone, tremor, twitches, and jerks; ZK 93426 did not alter motility but induced generalized myoclonic jerks and tonic-clonic seizures [1]. At lower diazepam exposure (1 mg/kg orally, 3× daily for 1 week), withdrawal signs induced by flumazenil were greater in number and severity than with ZK 93426 [1].

Benzodiazepine dependence Withdrawal precipitation Abstinence syndrome Addiction pharmacology

Aqueous Solubility Superiority of Hydrochloride Salt Form

The hydrochloride salt form of ZK 93426 (CAS 1216792-30-1) provides aqueous solubility of up to 100 mM (approximately 34.88 mg/mL) in water, enabling preparation of concentrated aqueous stock solutions without requiring DMSO for many applications . This represents a practical advantage over the free base form (CAS 89592-45-0), which has lower aqueous solubility and may require organic co-solvents. The enhanced aqueous solubility facilitates experimental protocols where DMSO must be minimized due to cellular toxicity concerns or where vehicle controls must be carefully matched.

Compound solubility Salt form selection Assay preparation Stock solution stability

ZK 93426 Hydrochloride Validated Research Applications Based on Quantitative Evidence


Pharmacological Dissection of Benzodiazepine Receptor Subtype Function

ZK 93426 hydrochloride is the preferred antagonist for experiments requiring pure, neutral antagonism without partial agonistic confounds. Unlike flumazenil, which exhibits partial agonistic activity (transient sedation, ataxia in diazepam-naïve dogs) [1], ZK 93426 produces behavioral effects indistinguishable from vehicle, establishing it as a cleaner pharmacological tool for isolating antagonist-specific effects [1]. Additionally, its superior potency in inhibiting DMCM-induced convulsions compared to other BZ antagonists [2] makes it uniquely suited for probing differential efficacy at BZ receptor subtypes.

Inverse Agonist Pharmacology and Convulsion Model Studies

For studies involving BZ receptor inverse agonists such as DMCM, ZK 93426 hydrochloride is the antagonist of choice. Among tested benzodiazepine receptor antagonists (including flumazenil and CGS 8216), ZK 93426 was the most potent inhibitor of DMCM-induced convulsions, despite similar potency against agonist effects [2]. This selective advantage in antagonizing inverse agonist activity suggests preferential engagement of specific BZ receptor subtypes, making ZK 93426 essential for experiments designed to differentiate inverse agonist from agonist pharmacology.

Chloride Flux Functional Assays with Defined Antagonist Concentration Benchmarks

In GABA-stimulated chloride influx assays using rat cerebral cortex membrane vesicles, ZK 93426 hydrochloride provides a validated concentration benchmark: 1.0 μM achieves complete reversal of β-carboline agonist (ZK 93423 and ZK 91296) effects to GABA-stimulated control levels [3]. This established concentration-response relationship enables reproducible experimental design and facilitates cross-study comparisons in chloride ionophore functional assays.

Benzodiazepine Dependence and Withdrawal Mechanism Studies

ZK 93426 hydrochloride precipitates a withdrawal syndrome in diazepam-dependent models that is qualitatively distinct from that induced by flumazenil. In dogs treated chronically with diazepam (2 mg/kg, 3× daily for 2 weeks), ZK 93426 induced generalized myoclonic jerks and tonic-clonic seizures without altering motility, whereas flumazenil produced rigid postures, increased muscle tone, tremor, and jerks [1]. At lower diazepam exposure (1 mg/kg, 3× daily for 1 week), flumazenil precipitated more numerous and severe withdrawal signs than ZK 93426 [1]. Researchers investigating the neuropharmacological mechanisms of benzodiazepine dependence and withdrawal should select the antagonist whose precipitation profile best matches their specific experimental questions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZK 93426 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.